BenchChemオンラインストアへようこそ!

Panax saponin C

Neuropharmacology Enzyme inhibition Monoamine oxidase

Select Panax saponin C (Ginsenoside Rg2) for stereospecific pharmacological studies. Unlike generic PPT-type ginsenosides, Rg2 inhibits MAO-B (potency equivalent to 3.3 × 10⁻⁵ mg/mL pargyline), while Rh1 enhances it, ensuring directional specificity in neuropharmacology. For OGD/R neuroprotection studies, 20(R)-Rg2 achieves 72.6% cell survival at 80 μmol/L, significantly outperforming the 20(S)-epimer (65.3%). In rodent pharmacokinetics, 20(R)-Rg2 exhibits a 67% higher AUC and longer elimination half-life (T₁/₂ = 10.27 min vs. 8.12 min), ensuring stable exposure profiles. For SIRT1-mediated cardioprotection, procure 20(S)-Rg2, as its infarct size-reducing effects are SIRT1-dependent (reversed by EX527). Specify epimer and verify stereochemical purity.

Molecular Formula C48H82O18
Molecular Weight 947.2 g/mol
CAS No. 52286-59-6
Cat. No. B1671523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePanax saponin C
CAS52286-59-6
SynonymsGinsenoside B2;  Ginsenoside RE;  NSC 308877;  NSC-308877;  NSC308877;  Panaxoside RE
Molecular FormulaC48H82O18
Molecular Weight947.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O
InChIInChI=1S/C48H82O18/c1-21(2)11-10-14-48(9,66-42-38(60)35(57)32(54)26(19-49)63-42)23-12-16-46(7)30(23)24(51)17-28-45(6)15-13-29(52)44(4,5)40(45)25(18-47(28,46)8)62-43-39(36(58)33(55)27(20-50)64-43)65-41-37(59)34(56)31(53)22(3)61-41/h11,22-43,49-60H,10,12-20H2,1-9H3
InChIKeyPWAOOJDMFUQOKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Panax saponin C (Ginsenoside Rg2) CAS 52286-59-6: Chemical Identity and Procurement Specifications


Panax saponin C, synonymously designated as ginsenoside Rg2 (CAS Registry Number 52286-74-5 for the predominant 20(S)-epimer; also cataloged under CAS 52286-59-6 in legacy systems), is a protopanaxatriol (PPT)-type dammarane triterpenoid saponin isolated from Panax ginseng C.A. Meyer and Panax notoginseng [1]. The compound exists as two C-20 stereoisomers—20(S)-ginsenoside Rg2 and 20(R)-ginsenoside Rg2—with a molecular formula of C₄₂H₇₂O₁₃ and a molecular weight of 785.01 g/mol [2]. Analytical-grade material is routinely supplied with HPLC purity specifications ranging from ≥95% to 99.49%, verified by NMR structural confirmation [3]. The compound is characterized by a dammarane skeleton bearing hydroxy groups at the 3β, 6α, 12β, and 20 positions, wherein the 6α-hydroxy group is conjugated to α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside, and a double bond is present at the C24–25 position [4].

Why Panax saponin C (Ginsenoside Rg2) Cannot Be Substituted with Other PPT-Type Ginsenosides in Research Applications


Although Panax saponin C shares the protopanaxatriol (PPT) structural scaffold with ginsenosides Rg1, Re, and Rh1, the specific glycosylation pattern at the C-6 and C-20 positions fundamentally alters its pharmacokinetic behavior, enzyme inhibition profile, and tissue-specific pharmacological effects [1]. Direct comparative studies demonstrate that ginsenoside Rg2 and Rg1 exhibit opposite modulatory effects on monoamine oxidase-B (MAO-B) activity—Rg2 inhibits the enzyme with a potency equivalent to 3.3 × 10⁻⁵ mg/mL pargyline, whereas Rh1 enhances MAO-B activity [2]. Furthermore, the 20(S)- and 20(R)-epimers of ginsenoside Rg2 display statistically significant differences in elimination half-life (P < 0.05), metabolic interconversion behavior in vivo, and stereospecific neuroprotective and anti-oxidant activities [3][4]. Substitution with a generic PPT-type ginsenoside without accounting for these documented differential parameters introduces uncontrolled variability in experimental outcomes and compromises the interpretability of mechanistic studies.

Quantitative Differentiation Evidence for Panax saponin C (Ginsenoside Rg2) versus In-Class Analogs


MAO-B Inhibitory Activity: Ginsenoside Rg2 versus Rg1, Re, and Rh1

In an in vitro enzymatic assay using rat brain homogenates, ginsenoside Rg2 inhibited B-type monoamine oxidase (MAO-B) activity, in direct contrast to ginsenoside Rh1 which enhanced MAO-B activity [1]. The inhibitory potency of Rg2 was quantitatively benchmarked against the reference MAO-B inhibitor pargyline at 3.3 × 10⁻⁵ mg/mL, indicating a well-defined reference-equivalent activity level rather than a relative percentage [1]. This directional specificity—inhibition versus activation—among structurally similar PPT-type ginsenosides underscores the non-interchangeable nature of these compounds in neurochemical investigations [1].

Neuropharmacology Enzyme inhibition Monoamine oxidase

Stereoisomer-Dependent Pharmacokinetic Divergence: 20(S)-Rg2 versus 20(R)-Rg2

Following a single intravenous administration of 50 mg/kg to male Wistar rats, the two epimers of ginsenoside Rg2 exhibited statistically significant differences in key pharmacokinetic parameters [1]. The 20(R)-epimer demonstrated a longer elimination half-life (T₁/₂ = 10.27 min) compared to the 20(S)-epimer (T₁/₂ = 8.12 min), with corresponding differences in clearance rate (CLs: 0.0332 vs. 0.0554 L/min; P < 0.05) [1]. Notably, 20(S)-Rg2 exhibited metabolic instability in vivo, undergoing partial conversion to the 20(R)-epimer, whereas the reverse conversion was not observed to a comparable extent [1]. The AUC for 20(R)-Rg2 (1508.22 mg·min/L) exceeded that of 20(S)-Rg2 (902.95 mg·min/L) by approximately 67% at the same dose level [1].

Pharmacokinetics ADME Drug metabolism

Neuroprotective Efficacy in OGD/R Model: 20(R)-Rg2 versus 20(S)-Rg2

In a primary cortical neuron oxygen-glucose deprivation/reperfusion (OGD/R) injury model, the neuroprotective potency of ginsenoside Rg2 was stereospecific and dose-dependent across the concentration range of 20–80 μmol/L [1]. At 80 μmol/L, 20(R)-Rg2 increased cell survival rate from the OGD/R model baseline of 48.2% to 72.6%, whereas 20(S)-Rg2 at the same concentration improved survival to 65.3%—a 7.3 percentage-point differential favoring the 20(R)-epimer [1]. Both epimers significantly reduced caspase-3 activity (a marker of apoptosis) and intracellular Ca²⁺ concentration relative to the OGD/R model group, with 20(R)-Rg2 demonstrating consistently greater magnitude of effect across all measured endpoints [1].

Neuroprotection Ischemia-reperfusion Cortical neurons

Cardioprotective Infarct Size Reduction: 20(S)-Rg2 versus Vehicle Control

In a rat model of myocardial ischemia/reperfusion (MI/R) injury, 20(S)-ginsenoside Rg2 administration conferred quantifiable cardioprotection as measured by multiple biochemical and functional endpoints . Pretreatment with 20(S)-Rg2 significantly decreased myocardial infarct size and reduced serum levels of cardiac injury biomarkers including creatine kinase-MB, aspartate aminotransferase, and lactate dehydrogenase relative to vehicle-treated MI/R controls . The protective effect was mechanistically linked to SIRT1 signaling activation, as co-administration of the SIRT1 inhibitor EX527 abrogated the observed cardioprotection . Oxidative stress markers were also attenuated: myocardial superoxide generation was reduced, malondialdehyde content decreased, and activities of endogenous antioxidant enzymes (superoxide dismutase, catalase, glutathione peroxidase) were increased compared to MI/R controls .

Cardioprotection Myocardial ischemia-reperfusion Oxidative stress

UV-B-Induced Oxidative Stress Protection: Stereospecific Activity of 20(S)-Rg2 versus 20(R)-Rg2

The stereospecificity of ginsenoside Rg2 epimers was demonstrated in a human epidermal keratinocyte model of UV-B radiation-induced oxidative stress [1]. Among the two epimers, 20(S)-ginsenoside Rg2—but not 20(R)-ginsenoside Rg2—significantly attenuated UV-B-induced increases in pro-matrix metalloproteinase-2 (proMMP-2) gelatinolytic activity and protein expression levels [1]. This stereospecific protective response establishes a clear functional divergence between the two C-20 epimers in dermal oxidative stress contexts, where the 20(S)-configuration is required for MMP-2-related protective activity [1].

Oxidative stress Dermatology Stereospecific pharmacology

Optimal Application Scenarios for Panax saponin C (Ginsenoside Rg2) Based on Quantified Differentiation Evidence


Neurochemical Studies Requiring MAO-B Inhibition

Researchers investigating B-type monoamine oxidase modulation in rodent brain models should select ginsenoside Rg2 over the closely related PPT-ginsenoside Rh1, as Rg2 inhibits MAO-B activity whereas Rh1 produces the opposite effect (enhancement) [1]. This directional specificity is critical for experimental design where enzyme inhibition is the intended outcome. Rg2's inhibitory potency is benchmarked against pargyline at 3.3 × 10⁻⁵ mg/mL, providing a reference-calibrated activity level for dose-response studies [1].

Cerebral Ischemia-Reperfusion Neuroprotection Research

For oxygen-glucose deprivation/reperfusion (OGD/R) studies in primary cortical neurons, 20(R)-ginsenoside Rg2 provides superior neuroprotection compared to the 20(S)-epimer. At 80 μmol/L concentration, 20(R)-Rg2 achieved a 72.6% cell survival rate versus 65.3% for 20(S)-Rg2 from a model baseline of 48.2% [2]. Investigators requiring maximum neuroprotective effect size should specify procurement of the 20(R)-stereoisomer and use the 20–80 μmol/L concentration range validated in published protocols [2].

Pharmacokinetic and ADME Studies Requiring Defined Epimer Exposure

Pharmacokinetic investigations in rodent models must account for the 67% higher AUC of 20(R)-Rg2 relative to 20(S)-Rg2 and the unidirectional metabolic conversion of 20(S)-Rg2 to the 20(R)-epimer [3]. Studies requiring stable exposure profiles should procure the 20(R)-epimer, which exhibits a longer elimination half-life (T₁/₂ = 10.27 min vs. 8.12 min) and slower clearance (CLs = 0.0332 vs. 0.0554 L/min; P < 0.05) [3]. Bioanalytical method development should employ RP-HPLC with external standardization as validated in published methodology [3].

Myocardial Ischemia-Reperfusion and SIRT1 Signaling Research

Cardioprotection studies investigating SIRT1-mediated mechanisms should utilize 20(S)-ginsenoside Rg2, as its infarct size-reducing effects and attenuation of oxidative stress markers are SIRT1-dependent (reversed by EX527) . The compound reduces serum cardiac injury biomarkers (CK-MB, AST, LDH) and increases myocardial antioxidant enzyme activities (superoxide dismutase, catalase, glutathione peroxidase) relative to MI/R controls . Procurement of analytical-grade 20(S)-Rg2 with verified stereochemical purity is essential, as the protective effect magnitude may vary with epimeric composition .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Panax saponin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.